molecular formula C14H13ClO2 B6379953 5-(4-Chloro-3-methylphenyl)-2-methoxyphenol CAS No. 1261989-42-7

5-(4-Chloro-3-methylphenyl)-2-methoxyphenol

Cat. No.: B6379953
CAS No.: 1261989-42-7
M. Wt: 248.70 g/mol
InChI Key: UHYLRJYQZHGKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-methylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a methyl group, and a methoxy group attached to a phenol ring

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYLRJYQZHGKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685606
Record name 4'-Chloro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-42-7
Record name 4'-Chloro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-chloro-3-methylphenyl is coupled with a halogenated methoxyphenol in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 5-(4-Chloro-3-methylphenyl)-2-methoxyphenol typically involves large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-(3-methylphenyl)-2-methoxyphenol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can lead to a variety of functionalized phenol derivatives.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro and methoxy groups can influence the compound’s hydrophobicity and electronic properties, modulating its interactions with biological molecules. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: This compound lacks the methoxy group and has different chemical properties and applications.

    4-Chloro-2-methoxyphenol: This compound has a similar structure but with the chloro and methoxy groups in different positions.

    3-Methyl-4-methoxyphenol: This compound lacks the chloro group and has different reactivity and applications.

Uniqueness

5-(4-Chloro-3-methylphenyl)-2-methoxyphenol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenol ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.